molecular formula C19H24N2O3 B7108589 Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate

Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate

Cat. No.: B7108589
M. Wt: 328.4 g/mol
InChI Key: ZCYLYXNDCBGZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate is a complex organic compound that features a unique structure combining a piperidine ring, an isoquinoline moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline derivative, followed by the formation of the piperidine ring. The final step involves esterification to introduce the butanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine-isoquinoline compound.

Scientific Research Applications

Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate involves its interaction with specific molecular targets. The isoquinoline moiety may bind to certain receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)pentanoate
  • Ethyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate
  • Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)propanoate

Uniqueness

Methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(4-hydroxy-4-isoquinolin-5-ylpiperidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-18(22)6-3-11-21-12-8-19(23,9-13-21)17-5-2-4-15-14-20-10-7-16(15)17/h2,4-5,7,10,14,23H,3,6,8-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLYXNDCBGZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCC(CC1)(C2=CC=CC3=C2C=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.